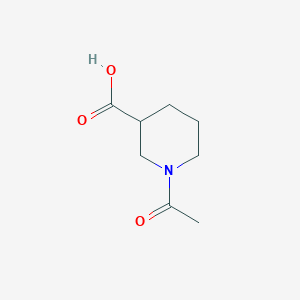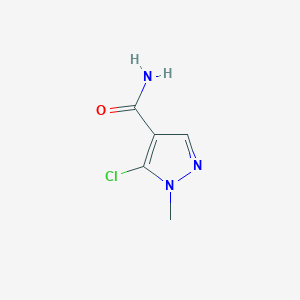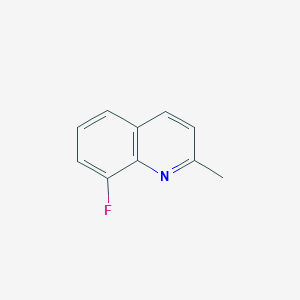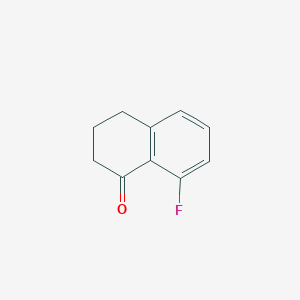
(4-Chloro-3-methylpyridin-2-yl)methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-Chloro-3-methylpyridin-2-yl)methyl acetate” is a chemical compound with the molecular formula C9H10ClNO2 . It has a molecular weight of 199.63 .
Molecular Structure Analysis
The molecular structure of “(4-Chloro-3-methylpyridin-2-yl)methyl acetate” can be represented by the SMILES notation: CC1=C(C=CN=C1COC(=O)C)Cl .Physical And Chemical Properties Analysis
“(4-Chloro-3-methylpyridin-2-yl)methyl acetate” has a molecular weight of 199.63 . Further physical and chemical properties are not specified in the available literature.Applications De Recherche Scientifique
Crystallography
The compound has been used in crystallography studies . The crystal structure of a similar compound, (E)-4-chloro-2-(((5-methylpyridin-2-yl)imino)methyl)phenol, was studied and published . This suggests that “(4-Chloro-3-methylpyridin-2-yl)methyl acetate” could also be used in similar crystallographic studies.
Antimicrobial Applications
Compounds with a pyrimidine moiety, like “(4-Chloro-3-methylpyridin-2-yl)methyl acetate”, have been reported to exhibit antimicrobial activities . Therefore, this compound could potentially be used in the development of new antimicrobial agents.
Antiviral Applications
Pyrimidine derivatives are also known for their antiviral properties . This suggests that “(4-Chloro-3-methylpyridin-2-yl)methyl acetate” could be studied for potential antiviral applications.
Antitumor Applications
There is evidence that pyrimidine derivatives can exhibit antitumor activities . This opens up the possibility of “(4-Chloro-3-methylpyridin-2-yl)methyl acetate” being used in cancer research and potentially in the development of new cancer treatments.
Antifibrotic Applications
A study has shown that certain 2-(pyridin-2-yl)pyrimidine derivatives have antifibrotic activities . This suggests that “(4-Chloro-3-methylpyridin-2-yl)methyl acetate” could be used in the study and treatment of fibrotic diseases.
Synthesis of Novel Compounds
“(4-Chloro-3-methylpyridin-2-yl)methyl acetate” could be used as a starting material in the synthesis of novel compounds. For example, a series of novel 2-(pyridin-2-yl)pyrimidine derivatives were synthesized and their biological activities were evaluated .
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could potentially be the case for this compound as well.
Mode of Action
Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This suggests that (4-Chloro-3-methylpyridin-2-yl)methyl acetate might interact with its targets in a similar manner, leading to changes at the molecular level.
Biochemical Pathways
Similar compounds have been shown to have diverse biological activities , suggesting that this compound could potentially affect multiple biochemical pathways and their downstream effects.
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties , suggesting that this compound might have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (4-Chloro-3-methylpyridin-2-yl)methyl acetate. It’s worth noting that the stability and efficacy of similar compounds have been shown to be influenced by factors such as temperature, pH, and the presence of other compounds .
Propriétés
IUPAC Name |
(4-chloro-3-methylpyridin-2-yl)methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-6-8(10)3-4-11-9(6)5-13-7(2)12/h3-4H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTAYQLERRPGDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1COC(=O)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3-methylpyridin-2-yl)methyl acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[(aminooxy)methyl]Benzonitrile](/img/structure/B1339787.png)


![5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol](/img/structure/B1339800.png)

